1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
Description
1-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a 1,2,4-triazole moiety. The compound’s structure combines a rigid cyclopentyl backbone with a heteroaromatic triazole ring, which confers unique electronic and steric properties. The 1,2,4-triazole group is methylated at the N1 position, enhancing its metabolic stability compared to unmethylated analogs .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H14N4/c1-12-7(10-6-11-12)8(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |
InChI Key |
MJYANGYSZJSGAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2(CCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, a cyclopentane derivative, is prepared through standard organic synthesis techniques.
Triazole Ring Formation: The triazole ring is introduced via a cyclization reaction involving appropriate precursors such as hydrazines and carboxylic acids.
Final Coupling: The final step involves coupling the triazole ring with the cyclopentane derivative under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
These reactions are typically conducted under controlled conditions to ensure the desired product formation with high selectivity and yield.
Scientific Research Applications
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The unique properties of the triazole ring make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine and related compounds:
Key Observations
Structural Diversity: The target compound’s cyclopentyl backbone distinguishes it from phenyl- or indole-containing analogs (e.g., ). Substituents on the triazole ring (e.g., methyl vs. phenyl) significantly alter electronic properties. For example, the methyl group in the target compound reduces polarity compared to phenyl-substituted triazoles (logP ~1.5 vs. ~2.5 for phenyl analogs) .
Synthetic Accessibility :
- Reductive amination () is a common route for amine-containing triazoles, though the cyclopentyl ketone precursor may require specialized synthesis.
- Triazole benzoic acid derivatives () often employ cross-coupling reactions, which are less relevant to the target compound’s synthesis .
Amino acid derivatives () highlight the triazole’s compatibility with bioisosteric replacements in drug design .
Crystallographic Data :
- While the target compound lacks reported crystal structures, analogs like 3-phenyl-1H-1,2,4-triazol-5-amine () have been resolved via SHELX software, confirming planar triazole geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
